molecular formula C10H7NO4 B045802 3-Acetamidophthalic anhydride CAS No. 6296-53-3

3-Acetamidophthalic anhydride

Cat. No. B045802
CAS RN: 6296-53-3
M. Wt: 205.17 g/mol
InChI Key: PAUAJOABXCGLCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 3-Acetamidophthalic anhydride, such as 3-aminophthalic anhydride, involves processes like the reduction of 3-nitrophthalic acid in the presence of palladium-charcoal in glacial acetic acid, producing 3-acetylaminophthalic anhydride with high yield (Yagi & Okazaki, 1968). This method reflects the general approach to synthesizing anhydride derivatives, which may be applicable to producing 3-Acetamidophthalic anhydride.

Molecular Structure Analysis

While specific studies on 3-Acetamidophthalic anhydride's molecular structure are not found, analogous compounds like acetic anhydride have been analyzed. Acetic anhydride's crystal and molecular structure have been determined via single-crystal X-ray analysis, showcasing an exact C2-symmetric conformation about a twofold axis, with molecules densely packed (Seidel et al., 2016). This information can provide a foundational understanding of anhydrides' general structural features, which could be extrapolated to 3-Acetamidophthalic anhydride.

Chemical Reactions and Properties

Research on similar anhydrides reveals their roles in various chemical reactions, such as the synthesis of copolyamides and the formation of polymers through reactions with diamines (Faghihi et al., 2009). These findings highlight anhydrides' reactivity and utility in creating complex organic molecules, suggesting similar potentials for 3-Acetamidophthalic anhydride in polymer synthesis and modification.

Physical Properties Analysis

The physical properties of anhydrides, such as melting points and solubility, are crucial for their application in organic synthesis. For instance, the specific conditions under which acetic anhydride crystallizes and its melting point provide insight into its stability and reactivity (Seidel et al., 2016). These properties are essential for determining the conditions under which 3-Acetamidophthalic anhydride can be used in reactions and its handling requirements.

Chemical Properties Analysis

The chemical properties of anhydrides, including reactivity with various functional groups and participation in synthesis reactions, are well-documented. For example, the ability of acetic anhydride to acetylate amines is a fundamental reaction in organic chemistry (Sandrina & Fauzan, 2023). This property suggests that 3-Acetamidophthalic anhydride could similarly engage in acetylation reactions, contributing to the synthesis of amide compounds and other organic materials.

Scientific Research Applications

  • Enhancement of Nuclear Magnetic Resonance (NMR) Spectra : Acetic anhydride, closely related to 3-Acetamidophthalic anhydride, has been used to enhance NMR spectra of biomolecules. This enables faster and higher-resolution metabolic evaluations, providing critical clinical information (Wilson et al., 2009).

  • Synthesis and Polymerization : 3-Aminophthalic anhydride, a derivative of 3-Acetamidophthalic anhydride, has been used in microwave-assisted synthesis and bulk polymerization to produce linear and cyclic polyimides with amic acid and imide units (Theis & Ritter, 2012).

  • Drug Synthesis : The synthesis of 4-demethoxydaunomycinone and daunohycinone, used in anti-cancer drugs, has been achieved using C4-acetoxylated homophthalic anhydrides, derived from compounds like 3-Acetamidophthalic anhydride, resulting in excellent overall yields (Tamura et al., 1986).

  • Radiolabeling of Proteins and Viruses : Acetic anhydride-mediated radiolabeling of proteins and viruses in vitro is a convenient, rapid, and reproducible method, which does not induce solvent-induced alterations in protein structure and biological activity (Montelaro & Rueckert, 1975).

  • Synthesis of Phthalides : Reductive coupling of phthalic anhydrides with acetone by low-valent titanium in THF produces 3,3-disubstituted phthalides and 3-spirocyclopentanylphtalides stereoselectively (Kise, Yamamoto, & Sakurai, 2020).

  • Pharmaceutical Quality Control : A novel HPLC method estimates genotoxic impurity 3-acetamidobenzene-1,2-dicarboxylic acid in key starting material for apremilast API, showing robust performance and validation as per ICH guidelines (Shinde et al., 2018).

  • Pain Management and Fever Reduction : N-[(4-hydroxy-phenylcarbamoyl)-methyl]phthalamic acid 4, a derivative, is a water-soluble, potential analgesic, and antipyretic agent, showing potential in pain management and fever reduction (Reddy, Kumari, & Dubey, 2013).

  • Detection of Type I Allergies : Acetonic solutions of acid anhydrides in acetone can effectively detect type I allergies in occupationally exposed individuals, providing a more reliable method for detecting immediate-type reactions (Drexler et al., 1993).

  • Synthesis of Thalidomide Derivatives : Heating phthalic anhydride and L-glutamine in vacuum leads to the direct synthesis of thalidomide and its derivatives, offering potential for immune therapy applications (Xiu, 2005).

  • Organic Chemistry : The diversity of dicarboxylic acid anhydrides, including derivatives of 3-Acetamidophthalic anhydride, for reactions like the Castagnoli-Cushman reaction, has significantly advanced, potentially enhancing the reaction's scope and applicability in organic chemistry (Krasavin & Dar'in, 2016).

properties

IUPAC Name

N-(1,3-dioxo-2-benzofuran-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c1-5(12)11-7-4-2-3-6-8(7)10(14)15-9(6)13/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUAJOABXCGLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00978816
Record name N-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)ethanimidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetamidophthalic anhydride

CAS RN

6296-53-3
Record name 6296-53-3
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Record name 6296-53-3
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Record name N-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)ethanimidic acid
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Record name 3-Acetamidophthalic Anhydride
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Synthesis routes and methods

Procedure details

A 1 L 3-necked round bottom flask was equipped with a mechanical stirrer, thermometer, and condenser and charged with 3-aminophthalic acid (108 g, 596 mmol) and acetic anhydride (550 mL). The reaction mixture was heated to reflux for 3 hours and cooled to ambient temperature and further to 0-5° C. for another 1 hour. The crystalline solid was collected by vacuum filtration and washed with ether. The solid product was dried in vacua at ambient temperature to a constant weight, giving 75 g (61% yield) of 3-acetamidopthalic anhydride as a white product. 1H-NMR (CDCl3) δ: 2.21 (s, 3H), 7.76 (d, 1H), 7.94 (t, 1H), 8.42 (d, 1H), 9.84 (s, 1H).
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
WA Mosher, WE Meier - The Journal of Organic Chemistry, 1970 - ACS Publications
… -l,3-indandione from 3-Acetamidophthalic Anhydride.—2,4-Pentanedione (2.5 g) and 2 drops of piperidine were added to a stirred mixture of 3acetamidophthalic anhydride (5 g) and …
Number of citations: 14 pubs.acs.org
HDK Drew, RF Garwood - Journal of the Chemical Society (Resumed), 1937 - pubs.rsc.org
… identical with that obtained from 3-acetamidophthalic anhydride and phenylhydrazine (this vol., p. 30). Since this work was done, Gleu and Pfanstiehl have described the substance (J. …
Number of citations: 1 pubs.rsc.org
EH White, DF Roswell - Accounts of Chemical Research, 1970 - ACS Publications
… In the chemiluminescence of luminol, the aminophthalate formed has been converted into both dimethyl 3-aminophthalate and 3-acetamidophthalic anhydride in about 90% yields.10,…
Number of citations: 192 pubs.acs.org
A Jana, GK Zieliński, S Czarnocka‐Śniadała… - …, 2019 - Wiley Online Library
… MW irradiation of (S)-9 with 3-acetamidophthalic anhydride 11 provided our desired molecule, Apremilast ((S)-6). Similarly, gram-scale synthesis of the enantiomer of Apremilast (R)-6, …
HDK Drew, FH Pearman - Journal of the Chemical Society (Resumed), 1937 - pubs.rsc.org
… and (b) hydrazine hydrate on 3-acetamidophthalic anhydride (Lawrence, J. Amer. Chem. … was prepared by condensing 3-acetamidophthalic anhydride and phenylhydrazine in acetic …
Number of citations: 40 pubs.rsc.org
RM Acheson, JM Vernon - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… Attempts to methylate 3-acetamidophthalic anhydride by sodium and dimethyl sulphate in boiling toluene,17 or sodamide and methyl iodide in liquid ammonia, were unsuccessful. …
Number of citations: 32 pubs.rsc.org
J Arient - Russian Chemical Reviews, 1965 - iopscience.iop.org
CONTENTS I. Introduction 826 II. Dyes based on naphthalene-1, 4, 5, 8-tetracarboxylic acid 827 III. Separation of isomeric aroylenebenzimidazoles 828 IV. Production of naphthalene-1, …
Number of citations: 17 iopscience.iop.org
YD Wu, XH Liu, J Xu, SH Zhang, K Shen… - Acta Crystallographica …, 2017 - scripts.iucr.org
… bar was charged with a solution of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethanamine N-acetyl leucine salt (5.0 g, 11.2 mmol, 1.0 eq) and 3-acetamidophthalic anhydride (…
Number of citations: 4 scripts.iucr.org
M CHIFU - jstage.jst.go.jp
Sulfur dioxide from industrial plants and several other sources in low concentration is widely distributed in the atmosphere of Tokyo. The monthly average weight of dustfall per square …
Number of citations: 3 www.jstage.jst.go.jp
YD Wu, XL Zhang, XH Liu, J Xu, M Zhang… - … Section C: Structural …, 2017 - scripts.iucr.org
… Apremilast was prepared from (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine N-acetylleucine salt and 3-acetamidophthalic anhydride in glacial acetic acid according …
Number of citations: 10 scripts.iucr.org

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